Specific Ookinete Development Inhibition vs. Inactivity Against Asexual Blood Stages and Gametocytes
This compound (MMV665876) exhibits a unique stage-specific profile, being completely inactive against asexual blood stages of both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) P. falciparum strains (IC50 > 20 µM) and against mature stage V gametocytes (IC50 > 20 µM), but demonstrating significant interference with late-stage ookinete development (72.0% inhibition of early sporogonic stages at 50 µg/mL) [1]. This is in direct contrast to the multi-stage active comparators MMV000642, MMV000662, and MMV006429, which showed potent activity against asexual blood stages (IC50 0.07-0.13 µM) and high ESS inhibition (92.6–98.4%) [2].
| Evidence Dimension | In vitro antimalarial stage-specificity: Asexual blood stage IC50 vs. Early Sporogonic Stage (ESS) inhibition |
|---|---|
| Target Compound Data | IC50 (3D7/W2): > 20 µM; Gametocyte IC50: > 20 µM; ESS Inhibition: 72.0% at 50 µg/mL (34 altered forms out of 122 total in DMSO control) |
| Comparator Or Baseline | MMV000642: IC50 (3D7/W2): 0.07-0.13 µM, ESS Inhibition: 95.9%; MMV000662: IC50 (3D7/W2): 0.07-0.13 µM, ESS Inhibition: 98.4%; MMV006429: IC50 (3D7/W2): 0.07-0.13 µM, ESS Inhibition: 92.6% |
| Quantified Difference | >150-fold difference in asexual blood stage potency. For ESS inhibition, target compound is 20-26 percentage points less potent than the most active comparators. |
| Conditions | Asexual blood stage assay: P. falciparum 3D7 and W2 strains, 72h incubation, parasite lactate dehydrogenase (pLDH) readout. Gametocyte assay: P. falciparum 3D7elo1-pfs16-CBG99 strain, luminescent readout. ESS assay: P. berghei CTRPp.GFP strain, in vitro ookinete development assay (ODA) simulating mosquito midgut conditions, compound concentration 50 µg/mL, readout at 24h by optical microscopy counting 120 fields at 1000x magnification. |
Why This Matters
This specific profile—inactivity against pathogenic blood stages but interference with mosquito-stage development—identifies this compound as a pure transmission-blocking probe, making it a valuable tool for studying parasite developmental biology without the confounding cytotoxicity of blood-stage actives.
- [1] Malebo, H. M., et al. (2020). In vitro Multistage Malaria Transmission Blocking Activity of Selected Malaria Box Compounds. Drug Design, Development and Therapy, 14, 1593–1607. Table 1, Table 4, Figure 2, Table 6. View Source
- [2] Malebo, H. M., et al. (2020). In vitro Multistage Malaria Transmission Blocking Activity of Selected Malaria Box Compounds. Drug Design, Development and Therapy, 14, 1593–1607. Results section, p. 1599-1602. View Source
